molecular formula C8H8ClNO B2435990 1-(2-Chloro-6-methylpyridin-4-YL)ethanone CAS No. 890406-52-7

1-(2-Chloro-6-methylpyridin-4-YL)ethanone

Cat. No.: B2435990
CAS No.: 890406-52-7
M. Wt: 169.61
InChI Key: NGAADBYBVYLBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-methylpyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanone group attached to the fourth position of the ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-methylpyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine followed by the Friedel-Crafts acylation reaction. The reaction typically uses aluminum chloride as a catalyst and acetyl chloride as the acylating agent. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-6-methylpyridin-4-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyridin-4-YL)ethanone largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methylpyridin-3-YL)ethanone
  • 1-(2-Chloro-5-methylpyridin-4-YL)ethanone
  • 1-(2-Chloro-6-ethylpyridin-4-YL)ethanone

Uniqueness: 1-(2-Chloro-6-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

1-(2-chloro-6-methylpyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAADBYBVYLBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.